ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate
Description
Ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate is a heterocyclic compound featuring a fused isoindole-1,3-dione core substituted with a methyl group at the 5-position and an ethyl benzoate moiety. This compound is synthesized via multi-step protocols involving cyclization and condensation reactions, often employing catalysts like Na₂S₂O₅ in polar aprotic solvents such as DMF . Its structural complexity makes it a candidate for pharmaceutical and materials science applications, particularly in polymer chemistry and as a precursor for bioactive molecules.
Properties
IUPAC Name |
ethyl 4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-23-18(22)12-5-7-13(8-6-12)19-16(20)14-9-4-11(2)10-15(14)17(19)21/h4-8,14-15H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNHNCJJDZFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369683 | |
| Record name | F1189-0016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-31-9 | |
| Record name | F1189-0016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate (CAS Number: 406709-90-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 313.35 g/mol. The compound features a complex structure that includes a benzoate moiety and a substituted isoindole structure.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Wnt Pathway Inhibition : The compound has been studied for its effects on the Wnt signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway can lead to decreased tumor growth and enhanced differentiation of stem cells into cardiomyocytes .
- Cardiogenesis Induction : In vitro studies have shown that related compounds can significantly enhance cardiomyocyte differentiation from human embryonic stem cells (hESCs). For instance, certain derivatives demonstrated IC50 values as low as 26 nM for Wnt inhibition while maintaining low cytotoxicity .
Inhibition Potency
The following table summarizes the potency of various derivatives in inhibiting the Wnt pathway:
| Compound | % Inhibition (1 μM) | IC50 (nM) |
|---|---|---|
| Compound 1 | 100% | 26 |
| Compound 2 | 85% | 51 |
| Compound 3 | 75% | 538 |
| Compound 4 | 50% | 728 |
This data illustrates that ethyl 4-(5-methyl-1,3-dioxo...) exhibits significant biological activity related to Wnt inhibition and cardiogenesis.
Case Studies
Study on Cardiac Differentiation : A notable study investigated the effects of ethyl derivatives on cardiac differentiation in hESCs. The results indicated that these compounds could induce cardiogenesis effectively without significant toxicity to the cells. The maximum efficacious concentration was found to be around 2.5 μM for optimal differentiation outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate with analogous compounds, focusing on molecular features, physicochemical properties, and reactivity.
Structural and Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
